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Compound of Interest

Compound Name: Propyl 2-methylbutyrate

Cat. No.: B150927

Abstract

Propyl 2-methylbutyrate is a volatile ester that contributes a characteristic fruity, apple,
pineapple, and wine-like aroma to a variety of fruits, most notably apples. Its role as a key
aroma compound makes it a critical component in flavor reconstitution studies, particularly for
creating authentic and impactful fruit flavors. This application note provides detailed protocols
for the utilization of propyl 2-methylbutyrate in the reconstitution of apple flavor, including its
analytical quantification, sensory evaluation, and incorporation into a model flavor system. The
methodologies are intended for researchers, scientists, and professionals in the flavor and
fragrance industry and drug development sectors who are engaged in the analysis and
formulation of flavor profiles.

Introduction

Flavor reconstitution is the process of recreating the characteristic flavor of a food product by
blending individual flavor compounds in specific ratios. This technique is essential for
understanding the contribution of individual components to the overall sensory experience, as
well as for the development of commercial flavorings. Propyl 2-methylbutyrate has been
identified as a significant volatile organic compound (VOC) in the aroma profile of numerous
apple cultivars. Its presence, even at trace levels, can significantly impact the perception of
fruitiness and authenticity in a reconstituted flavor.

This document outlines the necessary steps to:
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essence).

Quantify the concentration of propyl 2-methylbutyrate in a natural product (e.g., apple

Determine the sensory threshold of propyl 2-methylbutyrate.
Incorporate propyl 2-methylbutyrate into a model apple flavor formulation.

Conduct sensory panel evaluations to validate the reconstituted flavor.

Chemical and Sensory Properties of Propyl 2-

Methylbutyrate

A thorough understanding of the physicochemical and sensory characteristics of propyl 2-

methylbutyrate is fundamental to its effective application in flavor reconstitution.

Property

Value

Reference

Chemical Name

Propyl 2-methylbutanoate

CAS Number 37064-20-3
Molecular Formula CsH1602
Molecular Weight 144.21 g/mol
Appearance Colorless liquid

Odor Description

Fruity, apple, pineapple, winey

[1]

Boiling Point 155-156 °C
Flash Point 33.33°C

- Soluble in alcohol, slightly
Solubility

soluble in water

Natural Occurrence

Apples, durian, beer,

chamomile

[1]

Quantitative Data in Apple Flavor
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The concentration of propyl 2-methylbutyrate can vary significantly among different apple

cultivars and is a key factor in defining their unique aroma profiles. The Odor Activity Value

(OAV), which is the ratio of a compound's concentration to its odor threshold, indicates its

contribution to the overall aroma.

Parameter Value Cultivar/Matrix Reference
Average Apple Peels (average

J ) 13.66 ug/kg FW PP ) ( J [2]
Concentration of 40 cultivars)

Concentration Range 0 -94.23 pg/kg FW

Apple Peels (range in

40 cultivars)

Odor Activity Value
(CAV)

4.4

Not-from-concentrate

(NFC) apple juice

[3]

Threshold of Concern 1800 u g/person/day

General

[4]

Experimental Protocols

Quantification of Propyl 2-Methylbutyrate in Apple

Essence

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the

identification and quantification of propyl 2-methylbutyrate in a natural apple essence.

Materials:

Apple essence

Internal standard (e.g., 2-octanol)

Dichloromethane (DCM), HPLC grade

Anhydrous sodium sulfate

Propyl 2-methylbutyrate standard (=98% purity)

Gas chromatograph coupled to a mass spectrometer (GC-MS)
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o Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis
(optional)

Procedure:

e Standard Curve Preparation:

[¢]

Prepare a stock solution of propyl 2-methylbutyrate in DCM (e.g., 1000 pg/mL).

Perform serial dilutions to create a series of standard solutions with concentrations

o

ranging from 0.1 to 50 pg/mL.

[¢]

Add a fixed concentration of the internal standard to each standard solution and a blank.

[e]

Analyze each standard solution by GC-MS to generate a calibration curve.

o Sample Preparation (Liquid-Liquid Extraction):

[¢]

To 5 mL of apple essence, add 5 mL of DCM.

[e]

Vortex for 2 minutes and allow the layers to separate.

[e]

Collect the organic (DCM) layer and dry it over anhydrous sodium sulfate.

o

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

Add the internal standard at the same concentration used for the calibration curve.

[¢]

e GC-MS Analysis:

[e]

Injector: Splitless mode, 250°C.

o

Column: DB-5ms (30 m x 0.25 mm, 0.25 pym film thickness) or equivalent.

[¢]

Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at
10°C/min, and hold for 5 min.

[¢]

Carrier Gas: Helium at a constant flow of 1 mL/min.
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o MS Detector: Electron ionization (El) at 70 eV. Scan range of m/z 40-300.

o ldentify propyl 2-methylbutyrate by its retention time and mass spectrum (key ions: m/z
71, 43, 57, 101).

o Quantify using the calibration curve based on the peak area ratio of the analyte to the
internal standard.

Determination of Sensory Odor Threshold

This protocol outlines the procedure for determining the odor threshold of propyl 2-
methylbutyrate in water using the ASTM E679-04 method (Triangle Test).

Materials:

Propyl 2-methylbutyrate standard

Odor-free water

Glass sniffing bottles with Teflon-lined caps

A panel of at least 15 trained sensory assessors

Procedure:

e Sample Preparation:

o Prepare a stock solution of propyl 2-methylbutyrate in ethanol.

o Create a series of aqueous dilutions from the stock solution, with concentrations
decreasing by a factor of three (e.g., 90, 30, 10, 3.3, 1.1, 0.37 pg/L).

o For each concentration, prepare three sniffing bottles: two containing only odor-free water
(blanks) and one containing the propyl 2-methylbutyrate dilution.

e Sensory Evaluation:

o Present the three bottles (two blanks and one sample) to each panelist in a randomized
order.
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o Instruct panelists to sniff the headspace of each bottle and identify the "odd" sample.
o A forced-choice method is used; panelists must choose one sample.

o Conduct the evaluation in a well-ventilated, odor-free room.

e Data Analysis:
o Record the number of correct identifications at each concentration level.

o The group threshold is the concentration at which 50% of the panel can correctly identify
the odd sample above the chance level (33.3%). This can be calculated using statistical
methods outlined in ASTM E679-04.

Reconstitution of a Model Apple Flavor

This protocol provides a starting point for the reconstitution of a simplified apple flavor,
incorporating propyl 2-methylbutyrate. The concentrations are based on typical values found
in apple aroma studies and should be optimized based on sensory feedback.

Materials:

Propyl 2-methylbutyrate

o Other key apple aroma compounds (e.g., hexyl acetate, butyl acetate, ethyl 2-
methylbutanoate, (E)-2-hexenal, B-damascenone)

e Food-grade ethanol

e Odor-free water

e Sugar (sucrose) and citric acid for the base medium
Procedure:

e Prepare a Base Medium:

o Create a simple aqueous solution containing 5% sucrose and 0.1% citric acid to mimic the
taste profile of apple juice.
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» Prepare a Flavor Concentrate:

o In food-grade ethanol, prepare a stock solution of the following key apple aroma
compounds.

Concentration in o
Compound Aroma Contribution
Concentrate (mg/L)

Hexyl acetate 1000 Sweet, peatr, fruity
Butyl acetate 800 Sweet, fruity, banana
Ethyl 2-methylbutanoate 500 Fruity, apple-like
(E)-2-Hexenal 200 Green, leafy
B-Damascenone 10 Floral, fruity

Propyl 2-methylbutyrate 150 Fruity, apple, pineapple

e Create the Final Flavored Solution:

o Add the flavor concentrate to the base medium at a starting dosage of 0.1% (v/v). This can
be adjusted based on the desired flavor intensity.

e Sensory Validation (Descriptive Analysis):

o Present the reconstituted apple flavor and a commercial apple juice (as a reference) to a
trained sensory panel.

o Ask panelists to rate the intensity of key apple aroma attributes (e.g., fruity, green, sweet,
floral, and the specific "apple” character) on a labeled magnitude scale (LMS).

o Analyze the data to determine how closely the reconstituted flavor matches the reference
and identify areas for optimization.

Visualizations
Experimental Workflow for Flavor Reconstitution
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Caption: Workflow for the analysis, reconstitution, and validation of a fruit flavor.
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Caption: Key aroma compounds and their contribution to the overall apple flavor profile.

Conclusion

Propyl 2-methylbutyrate is a valuable tool for flavor chemists aiming to create authentic and
appealing fruit flavors. By carefully quantifying its presence in natural products and
understanding its sensory properties, researchers can effectively incorporate this compound
into reconstituted flavor models. The protocols provided herein offer a comprehensive
framework for the application of propyl 2-methylbutyrate in flavor reconstitution studies, from
initial analysis to final sensory validation. Further optimization of the model flavor formulation
can be achieved through iterative sensory testing and adjustment of the concentrations of key
aroma compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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